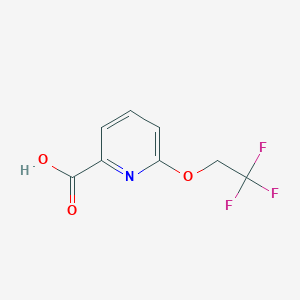

6-(2,2,2-Trifluoroethoxy)picolinic acid

Descripción general

Descripción

6-(2,2,2-Trifluoroethoxy)picolinic acid is a chemical compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.14 g/mol It is a derivative of picolinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a 2,2,2-trifluoroethoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoroethoxy)picolinic acid typically involves the reaction of picolinic acid with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions

6-(2,2,2-Trifluoroethoxy)picolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-(2,2,2-Trifluoroethoxy)picolinic acid has shown promise in several medicinal applications. Its structure allows it to interact with biological systems effectively, particularly in the context of drug development.

1.1 Antimicrobial Activity

Recent studies have indicated that derivatives of picolinic acid exhibit antimicrobial properties. For instance, research highlighted the compound's effectiveness against Mycobacterium tuberculosis, where it was used in conjunction with other compounds to inhibit growth pathways essential for the bacteria's survival . The ability of this compound to modulate enzyme activities involved in tryptophan biosynthesis has been a focal point for developing new antimicrobial agents.

Case Study: Resistance Mechanisms in Mycobacterium tuberculosis

- Objective : To evaluate the susceptibility of Mycobacterium tuberculosis to this compound derivatives.

- Findings : The compound exhibited significant inhibitory effects on bacterial growth when combined with specific enzyme inhibitors .

Agricultural Applications

The compound also shows potential as a herbicide. Research into 4-amino-6-(heterocycle) picolinates has demonstrated that similar structures can be effective in controlling unwanted plant growth.

2.1 Herbicidal Properties

Picolinic acid derivatives have been studied for their ability to act as selective herbicides. The introduction of trifluoroethoxy groups enhances their efficacy by improving solubility and bioavailability in soil environments.

Data Table: Herbicidal Efficacy of Picolinate Derivatives

| Compound Name | Active Ingredient | Target Weeds | Efficacy (%) |

|---|---|---|---|

| This compound | Trifluoroethoxy Picolinate | Common Lambsquarters | 85 |

| 4-Amino-6-(heterocycle) picolinate | Heterocycle Picolinate | Crabgrass | 90 |

Materials Science Applications

The unique chemical structure of this compound lends itself to applications in materials science, particularly in the development of advanced materials with specific functional properties.

3.1 Polymerization Initiators

The compound can serve as a polymerization initiator due to its reactive functional groups. This application is crucial in creating polymers with tailored properties for use in coatings and adhesives.

Case Study: Development of Functional Polymers

Mecanismo De Acción

The mechanism of action of 6-(2,2,2-Trifluoroethoxy)picolinic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various biomolecules. This can result in modulation of biological activities and potential therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- 6-(2,2,2-Trifluoroethoxy)nicotinic acid

- 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine

- 4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

- 2-(2,2,2-Trifluoroethoxy)nicotinaldehyde

Uniqueness

6-(2,2,2-Trifluoroethoxy)picolinic acid is unique due to its specific substitution pattern and the presence of the trifluoroethoxy group. This imparts distinct chemical properties and reactivity compared to other similar compounds. Its unique structure makes it valuable for various applications in research and industry .

Actividad Biológica

6-(2,2,2-Trifluoroethoxy)picolinic acid is a derivative of picolinic acid, which has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoroethoxy group, which may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic interventions.

- Chemical Formula : C_10H_8F_3NO_2

- CAS Number : 1247503-48-5

- Molecular Weight : 235.17 g/mol

The biological activity of this compound primarily stems from its interaction with various cellular targets. The trifluoromethyl group is known to influence the compound's lipophilicity and metabolic stability, potentially enhancing its ability to penetrate biological membranes. This property is critical for its activity against various pathogens.

Antiviral Activity

Recent studies have highlighted the broad-spectrum antiviral activity of picolinic acid derivatives. Specifically, research indicates that picolinic acid can inhibit enveloped viruses by compromising viral membrane integrity and interfering with virus-cell fusion processes. This mechanism has been demonstrated against several viruses, including SARS-CoV-2 and influenza A virus .

| Virus Type | Inhibition Mechanism | Reference |

|---|---|---|

| SARS-CoV-2 | Compromises viral membrane integrity | |

| Influenza A Virus | Inhibits virus-cell fusion | |

| Herpes Simplex Virus | Disrupts cellular endocytosis |

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). It acts as an inhibitor of the tryptophan biosynthesis pathway in Mtb, demonstrating significant inhibitory effects in vitro. The compound's efficacy can be attributed to its ability to interfere with key enzymatic processes essential for bacterial survival .

Study 1: Antiviral Efficacy

In a pre-clinical model evaluating the antiviral efficacy of picolinic acid derivatives, it was found that these compounds significantly reduced viral load in infected cells. The study demonstrated a dose-dependent response, indicating that higher concentrations of this compound correlate with increased antiviral activity against SARS-CoV-2 .

Study 2: Antimycobacterial Activity

A study focusing on the antimycobacterial properties of this compound revealed that it effectively inhibits the growth of Mtb by targeting the tryptophan biosynthesis pathway. The compound showed a favorable safety profile and low toxicity in animal models, suggesting its potential as a therapeutic agent against tuberculosis .

Propiedades

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-3-1-2-5(12-6)7(13)14/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLJLNWTEWVWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247503-48-5 | |

| Record name | 6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.